![molecular formula C18H27ClO B514991 1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one](/img/structure/B514991.png)
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a precursor compound under controlled conditions to introduce the chlorine atom at the desired position. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out in an inert solvent like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom and introduce hydrogen.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted tricyclic compounds.
Scientific Research Applications
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one exerts its effects involves its interaction with specific molecular targets. The chlorine atom and the tricyclic structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-ol: Similar structure but with a hydroxyl group instead of a ketone.
1-bromo-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where chlorine’s reactivity is advantageous.
Properties
Molecular Formula |
C18H27ClO |
|---|---|
Molecular Weight |
294.9g/mol |
IUPAC Name |
1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.02,7]tridec-2(7)-en-3-one |
InChI |
InChI=1S/C18H27ClO/c1-15(2)6-12-7-17(5)9-16(3,4)10-18(19,11-17)14(12)13(20)8-15/h6-11H2,1-5H3 |
InChI Key |
SQQIERGXMVUMSE-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3(CC(CC(C2)(C3)C)(C)C)Cl)C |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(CC(CC(C2)(C3)C)(C)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


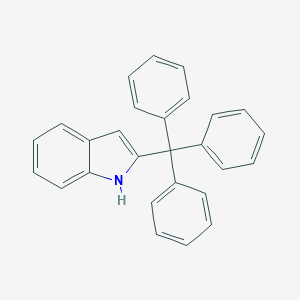
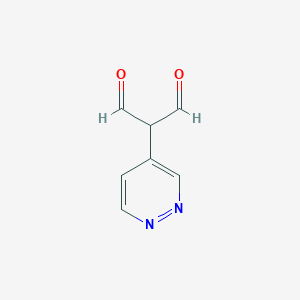
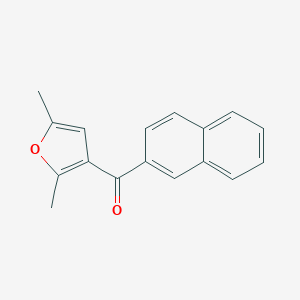
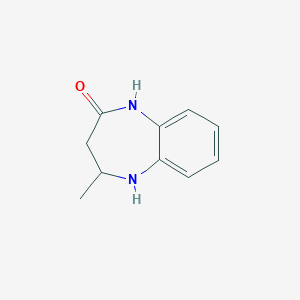
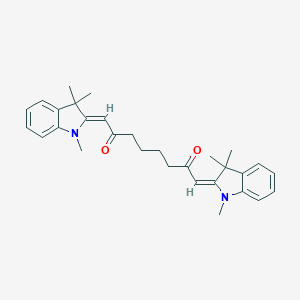
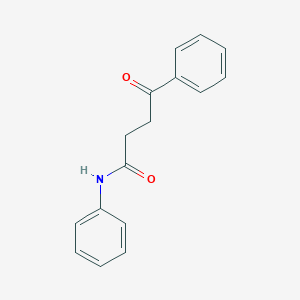
![1,1,3,3-tetramethyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B514921.png)
![4-[(4-hydroxy-2,3-dimethylphenyl)diazenyl]benzenesulfonic acid](/img/structure/B514923.png)
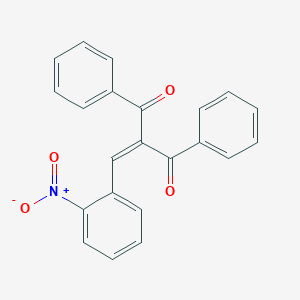
![2-Phenylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B514927.png)
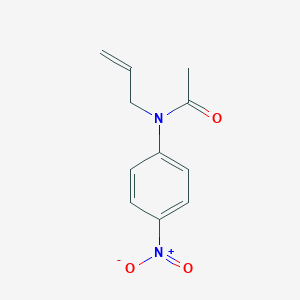
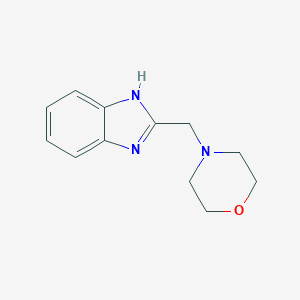
![Trimethyl-[4,4,6,6-tetramethyl-5-(4-methylphenyl)sulfonyl-2,3-diazabicyclo[3.1.0]hex-2-en-1-yl]silane](/img/structure/B514930.png)
![2-methylene-3-(phenylsulfonyl)hexahydro-2H-isoxazolo[2,3-a]pyridine](/img/structure/B514934.png)
